4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid
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Overview
Description
4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a piperidine ring and a benzoic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(1-piperidinyl)phenylbutylamine with 4-formylbenzoic acid under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-leukemic properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-((1-(2-(1-piperidinyl)phenyl)butyl)amino)ethyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
CAS No. |
89605-59-4 |
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Molecular Formula |
C24H30N2O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[2-oxo-2-[1-(2-piperidin-1-ylphenyl)butylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H30N2O3/c1-2-8-21(20-9-4-5-10-22(20)26-15-6-3-7-16-26)25-23(27)17-18-11-13-19(14-12-18)24(28)29/h4-5,9-14,21H,2-3,6-8,15-17H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
FZOSSMRFMRLQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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